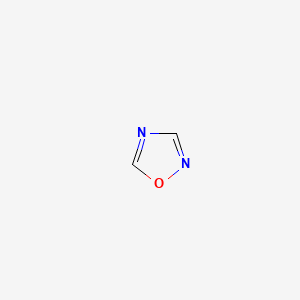

1,2,4-Oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

288-90-4 |

|---|---|

Molecular Formula |

C2H2N2O |

Molecular Weight |

70.05 g/mol |

IUPAC Name |

1,2,4-oxadiazole |

InChI |

InChI=1S/C2H2N2O/c1-3-2-5-4-1/h1-2H |

InChI Key |

BBVIDBNAYOIXOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NOC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendant Pharmacophore: A Technical Guide to the Synthesis and Biological Activity of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its significance lies in its role as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the synthesis and diverse biological activities of this compound derivatives, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Synthetic Strategies for this compound Scaffolds

The construction of the this compound ring is primarily achieved through two main synthetic routes: the acylation and cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides.[1][4] Recent advancements have introduced efficient one-pot and microwave-assisted protocols, accelerating the synthesis of diverse compound libraries.[5][6]

From Amidoximes and Carboxylic Acid Derivatives

The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, esters).[7][8] This versatile approach allows for the introduction of a wide variety of substituents at both the C3 and C5 positions of the oxadiazole ring.

General Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Amidoxime Acylation and Cyclization

-

Activation of Carboxylic Acid (if applicable): To a solution of the desired carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂), a coupling agent (e.g., EDC·HCl, HATU) (1.1 eq) and an organic base (e.g., DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes.

-

Acylation of Amidoxime: The corresponding amidoxime (1.0 eq) is added to the activated carboxylic acid solution. The reaction mixture is stirred at room temperature for 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cyclization: The intermediate O-acylamidoxime can be isolated or cyclized in situ. For thermal cyclization, the reaction mixture is heated to 80-120 °C for 1-6 hours. Alternatively, base-mediated cyclization can be achieved by adding a base (e.g., NaH, K₂CO₃) and stirring at room temperature or with gentle heating.[9]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or recrystallization to yield the desired 3,5-disubstituted this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has significantly reduced reaction times and improved yields for this compound synthesis.[6] This technique is particularly valuable for high-throughput synthesis in drug discovery.

General Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

-

Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, the amidoxime (1.0 eq), carboxylic acid (1.2 eq), and a coupling agent (e.g., T3P®, HATU) (1.5 eq) are suspended in a suitable high-boiling solvent (e.g., NMP, DMA).

-

Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a controlled temperature (typically 120-160 °C) for 10-30 minutes.[6] Reaction progress can be monitored by LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography or recrystallization.

Below is a general workflow for the synthesis of this compound derivatives.

Caption: General synthetic workflow for this compound derivatives.

Biological Activities of this compound Derivatives

This compound derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.[2][10]

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,2,4-oxadiazoles.[11][12] These compounds have demonstrated cytotoxicity against a range of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways.[12][13]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(4-chlorophenyl)-5-((1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole | T47D (Breast) | Not specified, high therapeutic index | [1] |

| Glycosyl-triazole linked 1,2,4-oxadiazoles (p-bromophenyl and p-nitrophenyl substituted) | - | 22-25% inhibition | [1] |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | T47D (Breast), DLD-1 (Colorectal), H1299 (Lung) | Potent apoptosis inducers | [1] |

| This compound-1,2,3-triazole-pyrazole derivatives | MCF-7 (Breast) | 81 | [11][14] |

| 2-[3-(Pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [13] |

| [2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [13] |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | [13] |

| 4-[5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | [13] |

General Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

A simplified representation of apoptosis induction by this compound derivatives is shown below.

Caption: Apoptosis induction by this compound derivatives.

Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][15] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin-containing hybrid | Various Gram-positive and Gram-negative bacteria | 7.8125 | [2] |

| 3-(4-hydroxyphenyl)-5-methyl-1,2,4-oxadiazole | S. aureus, A. niger | 25 | [15] |

| 5-(4-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole | E. coli, A. niger | 25 | [15] |

General Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity

Recent studies have highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases and ischemic stroke.[16] Certain derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis by activating antioxidant defense mechanisms.

One key pathway involved is the Nrf2 signaling pathway.

Caption: Nrf2 signaling pathway activation by this compound derivatives.

A study on bisphenol hydroxyl-substituted this compound derivatives demonstrated their ability to activate the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and subsequent neuroprotection against oxidative injury in PC12 cells.[16]

Other Biological Activities

The versatility of the this compound scaffold is further underscored by its reported efficacy as:

-

Anti-inflammatory agents: Derivatives have shown inhibition of carrageenan-induced paw edema.[1]

-

Antiviral agents: Activity against various viruses has been reported.[7]

-

Antiparasitic agents: Compounds have demonstrated activity against trypanosomatids.[17]

-

Muscarinic receptor agonists: Certain derivatives are potent and efficacious agonists for cortical muscarinic receptors.[18]

Conclusion and Future Perspectives

The this compound ring system continues to be a highly fruitful area of research in drug discovery. Its favorable physicochemical properties and synthetic accessibility have led to the development of a vast number of derivatives with a wide spectrum of biological activities. Future research will likely focus on the development of more selective and potent agents through structure-activity relationship (SAR) studies and computational modeling. The exploration of novel synthetic methodologies that allow for even greater structural diversity will further expand the therapeutic potential of this remarkable pharmacophore. The continued investigation into the mechanisms of action of these compounds will be crucial for their translation into clinically effective therapeutics.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. soc.chim.it [soc.chim.it]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of this compound core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The 1,2,4-Oxadiazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its remarkable stability, synthetic accessibility, and ability to serve as a bioisostere for esters and amides have propelled its integration into a wide array of drug discovery programs.[1][2] This versatile core is present in a number of approved drugs and numerous clinical candidates, highlighting its therapeutic significance.[1][3] This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological activities with quantitative data, detailed experimental protocols, and its role in modulating key signaling pathways.

Physicochemical Properties and Bioisosterism

The this compound ring is an aromatic and electron-poor system. A key feature that makes it highly attractive for medicinal chemists is its role as a bioisosteric replacement for metabolically labile ester and amide functionalities.[1] This substitution can enhance metabolic stability against hydrolysis by esterases and amidases, leading to improved pharmacokinetic profiles.[1] The nitrogen and oxygen atoms in the ring can participate in hydrogen bonding, mimicking the interactions of the groups they replace with biological targets.[3]

Synthesis of the this compound Core

The construction of the this compound ring is typically achieved through several reliable synthetic routes. The most common methods involve the cyclization of O-acyl amidoximes, which are themselves derived from the reaction of amidoximes with acylating agents, or through 1,3-dipolar cycloaddition reactions.

General Synthetic Workflow

A general and widely adopted workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles starting from a nitrile is depicted below. This multi-step process involves the formation of an amidoxime (B1450833) intermediate, followed by acylation and subsequent cyclodehydration.

Biological Activities of this compound Derivatives

The this compound scaffold has been incorporated into molecules exhibiting a broad spectrum of biological activities. The following sections summarize the key therapeutic areas where this scaffold has shown significant promise, with quantitative data presented in structured tables.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis through caspase activation and the inhibition of key enzymes involved in cancer progression.[4][5]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound-fused-imidazothiadiazole (11b) | A375 (Melanoma) | 0.11 | [2] |

| This compound-fused-imidazothiadiazole (11c) | MCF-7 (Breast) | 0.23 | [2] |

| This compound-fused-imidazothiadiazole (11j) | ACHN (Renal) | 0.11 | [2] |

| Terthiopene analog (9a) | MCF-7 (Breast) | 0.48 | [6] |

| Terthiopene analog (9c) | MCF-7 (Breast) | 0.19 | [6] |

| Nortopsentin analog (17a) | MCF-7 (Breast) | 0.65 | [6] |

| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [7] |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [7] |

| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.34 | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and to modulate pro-inflammatory signaling pathways like NF-κB.[9][10]

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| This compound derivative (65) | NO Production | 12.84 | [9] |

| This compound derivative (65) | NF-κB Activation | 1.35 | [9] |

| This compound derivative (8b) | NO Production | 0.40 | [11] |

| This compound derivative (8b) | ROS Production | 0.03 | [11] |

| This compound derivative (11c) | COX-2 Inhibition | 0.04 | [11] |

| 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivative (2) | DPPH Scavenging | 23.07 | [12] |

| 1,3,4-oxadiazole derivative (46a) | COX-2 Inhibition | 0.04 | [12] |

| 1,3,4-oxadiazole derivative (46e) | COX-2 Inhibition | 0.081 | [12] |

Antimicrobial Activity

The this compound nucleus is a component of several potent antimicrobial agents with activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| This compound derivative (43) | Staphylococcus aureus | 0.15 | [13] |

| This compound derivative (43) | Escherichia coli | 0.05 | [13] |

| This compound derivative (43) | Mycobacterium tuberculosis | 6.3 | [13] |

| Indole-substituted this compound (58) | Staphylococcus aureus ATCC | 4 | [13] |

| This compound antibiotic (3) | Gram-positive bacteria | 1-4 | [14] |

| 1,3,4-Oxadiazole derivative (OZE-I) | Staphylococcus aureus | 4-16 | [15] |

| 1,3,4-Oxadiazole derivative (OZE-II) | Staphylococcus aureus | 4-16 | [15] |

| 1,3,4-Oxadiazole derivative (OZE-III) | Staphylococcus aureus | 8-32 | [15] |

| 1,3,4-Oxadiazole derivative (1771) | Staphylococcus aureus | 4-16 | [16] |

Modulation of Signaling Pathways

This compound derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Several this compound compounds have been identified as inhibitors of this pathway. They can act at different points, for instance, by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.[17][18]

Activation of Caspase-3 and Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The caspase cascade is central to the execution of apoptosis, with caspase-3 being a key effector caspase. Certain this compound derivatives have been shown to induce apoptosis in cancer cells by activating caspase-3.[4][5] This activation can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of a representative this compound and for key biological assays are provided below.

Synthesis of 3-Aryl-5-substituted-1,2,4-oxadiazoles

This protocol describes a general procedure for the synthesis of 3-aryl-5-substituted-1,2,4-oxadiazoles from the corresponding amidoxime and carboxylic acid.

Step 1: Amidoxime Synthesis

-

To a solution of the aryl nitrile (1.0 eq) in ethanol, add hydroxylamine (B1172632) hydrochloride (1.5 eq) and a base such as sodium bicarbonate (2.0 eq) or triethylamine (B128534) (2.0 eq).

-

Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amidoxime, which can be purified by recrystallization or column chromatography if necessary.

Step 2: this compound Formation

-

To a solution of the amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like DMF or pyridine, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 eq) and a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt, 0.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours to form the O-acyl amidoxime intermediate.

-

Heat the reaction mixture to 100-120 °C for 2-6 hours to effect cyclodehydration. Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-5-substituted-1,2,4-oxadiazole.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of antimicrobial this compound derivatives.

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Commercially Available Drugs and Clinical Candidates

The therapeutic relevance of the this compound scaffold is underscored by its presence in several marketed drugs and compounds that have progressed through clinical trials.

| Drug Name | Therapeutic Area | Status |

| Ataluren | Duchenne Muscular Dystrophy | Approved |

| Cevimeline | Dry Mouth (Sjögren's Syndrome) | Approved |

| Fasiplon | Anxiety | Investigational |

| Pleconaril | Antiviral | Investigational |

| Butalamine | Vasodilator | Marketed |

| Oxolamine | Cough Suppressant | Marketed |

| Prenoxdiazine | Cough Suppressant | Marketed |

Conclusion

The this compound scaffold continues to be a cornerstone in the design and development of novel therapeutic agents. Its favorable physicochemical properties, synthetic tractability, and diverse biological activities make it a highly valuable heterocycle in medicinal chemistry. The ability of this scaffold to modulate key signaling pathways, such as NF-κB and caspase-mediated apoptosis, provides a strong rationale for its continued exploration in the pursuit of new treatments for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. This guide provides a solid foundation for researchers to understand and further exploit the potential of the this compound core in their drug discovery endeavors.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel this compound Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and evaluation of this compound derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and this compound derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 18. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Scaffold: A Promising Frontier in Antibacterial Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of a Novel Class of Antibiotics

For Immediate Release

Researchers, scientists, and drug development professionals are witnessing the emergence of a potent new class of antibiotics centered on the 1,2,4-oxadiazole scaffold. These synthetic compounds have demonstrated significant efficacy, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) that govern their antibacterial prowess, details key experimental protocols for their evaluation, and visualizes the underlying biological and experimental frameworks.

Core Structure and Mechanism of Action

The this compound antibiotics generally consist of a central this compound ring system flanked by various substituted aryl or heteroaryl moieties.[1][2] Extensive research has revealed that these compounds primarily exert their antibacterial effect by inhibiting bacterial cell wall biosynthesis.[3][4] This is achieved through the targeting of penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[4][5] The disruption of this process leads to compromised cell wall integrity and ultimately, bacterial cell death, indicating a bactericidal mode of action.[3]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound core have yielded crucial insights into the structural requirements for potent antibacterial activity. The general structure can be conceptually divided into several key regions, typically referred to as rings A, B, C, and D, for SAR analysis.[2]

Key Findings from SAR Studies:

-

Ring A (Position 5 of the this compound): A hydrogen-bond donor in this region is critical for activity.[2] Substitutions such as phenol, aniline, and certain nitrogen-containing heterocycles like indole (B1671886) and pyrazole (B372694) are well-tolerated and can enhance potency.[1][2] For instance, the replacement of a pyrazole with an indole moiety has been shown to broaden the spectrum of activity against Gram-positive organisms.[6]

-

Rings C and D (Position 3 of the this compound): This region, often a diphenyl ether or a similar bi-aryl system, is also crucial for activity. Hydrophobic and halogenated substituents on ring D are generally well-tolerated and can contribute to increased potency.[7] Conversely, the introduction of hydrogen-bond-donating groups in this region tends to decrease or abolish antimicrobial activity.

-

Bridging Moiety: The ether linkage between rings C and D can be replaced with a sulfur atom (thioether) with a general retention of activity. However, other linkers have been found to be detrimental.[2]

Quantitative SAR Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative this compound derivatives against S. aureus.

| Compound ID | Ring A Substitution (Position 5) | Ring C-D Substitution (Position 3) | MIC (µg/mL) vs. S. aureus ATCC 29213 | Reference |

| 57b | 4-Hydroxyphenyl | 4-(4-(Trifluoromethyl)phenoxy)phenyl | ≤ 8 | [1] |

| 75b | 1H-Indol-5-yl | 4-(4-(Trifluoromethyl)phenoxy)phenyl | Potent (exact value not in abstract) | [1][3] |

| 51a | Not specified | 2-Chloro-4-(trifluoromethyl)phenoxy)phenyl | 2 | [2] |

| 52a | Not specified | 2-Hydroxy-4-(trifluoromethyl)phenoxy)phenyl | 2 | [2] |

| 55a | Not specified | 2-Nitro-4-(trifluoromethyl)phenoxy)phenyl | 4 | [2] |

| 58a | Not specified | 3-Nitro-4-(trifluoromethyl)phenoxy)phenyl | 8 | [2] |

| 68a | Not specified | 2-Amino-4-(trifluoromethyl)phenoxy)phenyl | Inactive | [2] |

| 28 | 4-Nitrophenyl | 3-(4-Chlorophenyl) | 60 µM (vs. E. coli) | [8][9] |

| 12 | 4-Indolyl | 1,1'-Biphenyl-4-yl | 2 µM (vs. MRSA) | [10] |

| 3 | 4-Indolyl | 4-(3-Thienyl)phenyl | 4 µM (vs. MRSA) | [10] |

Experimental Protocols

The evaluation of novel this compound antibiotics involves a standardized set of in vitro and in vivo experiments.

Synthesis of this compound Derivatives

The most common synthetic route involves the cyclization of amidoxime (B1450833) derivatives.[8]

-

Amidoxime Formation: A nitrile derivative is reacted with hydroxylamine (B1172632) hydrochloride to produce the corresponding amidoxime.[8]

-

Acylation: The amidoxime is then acylated with a suitable carboxylic acid chloride.

-

Cyclization: The resulting O-acyl amidoxime undergoes thermal or base-catalyzed cyclization to form the this compound ring.[8]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is quantified by determining the MIC, the lowest concentration of the drug that inhibits the visible growth of a microorganism.

-

Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared.

-

Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

In Vivo Efficacy Assessment

Promising compounds are further evaluated in animal models of infection to assess their in vivo efficacy.

-

Infection Model: A common model is the mouse peritonitis/sepsis model, where mice are infected intraperitoneally with a lethal dose of bacteria (e.g., MRSA).[3]

-

Drug Administration: The test compound is administered to the infected mice, typically via oral or intravenous routes.

-

Monitoring: The survival of the mice is monitored over a period of several days.

-

Efficacy Determination: The efficacy of the compound is determined by its ability to protect the mice from lethal infection compared to a vehicle control group.[3]

Future Directions

The this compound class of antibiotics represents a significant advancement in the fight against antibiotic-resistant bacteria. The favorable SAR, potent bactericidal activity, and in vivo efficacy of lead compounds underscore their therapeutic potential.[3] Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules, further exploring their spectrum of activity, and elucidating their interactions with target proteins at a molecular level. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are also being employed to refine the design of new, even more potent derivatives.[4][5] These efforts hold the promise of delivering novel, clinically effective antibiotics to combat the growing threat of multidrug-resistant pathogens.

References

- 1. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the Structure-Activity Relationship of this compound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three-dimensional QSAR analysis and design of new this compound antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Recent Advances in 1,2,4-Oxadiazole Synthesis and Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued for its role as a bioisosteric replacement for amide and ester groups, which enhances metabolic stability and modulates physicochemical properties.[1] Its prevalence in a wide array of biologically active compounds has spurred continuous innovation in its synthesis and functionalization. This technical guide provides an in-depth overview of recent advances in the synthesis and reactivity of 1,2,4-oxadiazoles, with a focus on methodologies that offer improved efficiency, broader substrate scope, and novel applications.

I. Advances in the Synthesis of 1,2,4-Oxadiazoles

The classical approaches to this compound synthesis, namely the acylation of amidoximes followed by cyclodehydration and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, have been significantly refined in recent years.[2] Modern methodologies often focus on one-pot procedures, milder reaction conditions, and novel catalytic systems to improve efficiency and expand the accessible chemical space.

One-Pot Synthesis from Amidoximes and Carboxylic Acid Esters in a Superbase Medium

A significant advancement in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the one-pot condensation of amidoximes with carboxylic acid esters at room temperature, facilitated by a superbase medium such as NaOH/DMSO.[3][4] This method circumvents the need for isolating the O-acylamidoxime intermediate, offering operational simplicity and access to a diverse range of 1,2,4-oxadiazoles in moderate to excellent yields.[4]

Experimental Protocol: One-Pot Synthesis in NaOH/DMSO

To a solution of the amidoxime (B1450833) (1.0 mmol) and the carboxylic acid ester (1.2 mmol) in anhydrous DMSO (5 mL), powdered NaOH (2.0 mmol) is added. The reaction mixture is stirred vigorously at room temperature for 4-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into cold water (40 mL). If a precipitate forms, it is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[5]

Table 1: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via NaOH/DMSO Method

| Entry | Amidoxime (R¹) | Ester (R²) | Time (h) | Yield (%) |

| 1 | Phenyl | Methyl benzoate | 6 | 85 |

| 2 | 4-Chlorophenyl | Ethyl acetate | 12 | 72 |

| 3 | 2-Thienyl | Methyl isonicotinate | 8 | 80 |

| 4 | Cyclohexyl | Phenyl acetate | 24 | 65 |

Data compiled from representative examples in the literature.

Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles.

Vilsmeier Reagent-Mediated Synthesis

The Vilsmeier reagent (POCl₃/DMF) has emerged as a powerful tool for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.[6] This method relies on the in situ activation of the carboxylic acid and subsequent cyclization of the O-acylamidoxime intermediate under mild conditions, offering good to excellent yields and compatibility with a range of functional groups.[6]

Experimental Protocol: Vilsmeier Reagent-Mediated Synthesis

To a solution of the carboxylic acid (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL), the Vilsmeier reagent (1.2 mmol) is added dropwise at 0 °C. The mixture is stirred for 20 minutes, after which a solution of the amidoxime (1.0 mmol) and triethylamine (B128534) (2.5 mmol) in CH₂Cl₂ (5 mL) is added. The reaction is stirred at room temperature for 3 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[7]

Table 2: Vilsmeier Reagent-Mediated Synthesis of 1,2,4-Oxadiazoles

| Entry | Carboxylic Acid (R²) | Amidoxime (R¹) | Yield (%) |

| 1 | Benzoic acid | 4-Methoxyphenyl | 93 |

| 2 | 4-Nitrobenzoic acid | Phenyl | 88 |

| 3 | Acetic acid | 4-Chlorophenyl | 75 |

| 4 | Thiophene-2-carboxylic acid | Phenyl | 85 |

Data represents typical yields reported in the literature.[6]

Caption: Key steps in the Vilsmeier reagent-mediated synthesis.

Tandem Reaction of Nitroalkenes with Arenes and Nitriles

A novel and efficient approach to 3,5-disubstituted 1,2,4-oxadiazoles involves a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid, typically triflic acid (TfOH).[8][9] This method proceeds through the formation of a cationic intermediate from the nitroalkene, which then reacts sequentially with the arene and the nitrile to construct the oxadiazole ring, often with high yields and short reaction times.[8][9]

Experimental Protocol: Tandem Reaction of Nitroalkenes

To a solution of the arene (1.5 mmol) in triflic acid (2 mL) at -40 °C is added the nitroalkene (1.0 mmol). The mixture is stirred for 10 minutes, followed by the addition of the nitrile (5 mL). The reaction is then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction mixture is carefully poured onto crushed ice and neutralized with aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[9]

Table 3: Tandem Synthesis of 1,2,4-Oxadiazoles from Nitroalkenes

| Entry | Nitroalkene | Arene | Nitrile | Yield (%) |

| 1 | β-Nitrostyrene | Benzene | Acetonitrile (B52724) | 92 |

| 2 | 1-Nitropropene | Toluene (B28343) | Benzonitrile | 85 |

| 3 | 2-Nitro-1-phenylpropene | Anisole | Acrylonitrile | 78 |

| 4 | β-Nitrostyrene | Fluorobenzene | Propionitrile | 88 |

Data is illustrative of yields reported in the primary literature.[8][9]

Visible-Light Photoredox Catalysis

"Green chemistry" approaches have led to the development of visible-light-mediated syntheses of 1,2,4-oxadiazoles. One such method involves the [3+2]-cycloaddition of 2H-azirines with nitrosoarenes, catalyzed by an organic dye photoredox catalyst.[10] This reaction proceeds under mild, environmentally friendly conditions, although it may have limitations in terms of yield for some substrates.[10]

Experimental Protocol: Visible-Light Photoredox Synthesis

A mixture of the 2H-azirine (0.2 mmol), nitrosoarene (0.3 mmol), and 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (1 mol%) in anhydrous and degassed acetonitrile (2 mL) is stirred under a nitrogen atmosphere and irradiated with a blue LED (40 W) at room temperature for 24 hours. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by preparative thin-layer chromatography to afford the desired 2,3,5-trisubstituted-1,2,4-oxadiazole.[10]

II. Recent Advances in the Reactivity of 1,2,4-Oxadiazoles

The reactivity of the this compound ring is characterized by its susceptibility to rearrangement reactions and, more recently, its utility in transition-metal-catalyzed C-H functionalization.

Rearrangement Reactions

The Boulton-Katritzky rearrangement is a well-established thermal or base-catalyzed transformation of 1,2,4-oxadiazoles bearing a suitable three-atom side chain at the C-3 position, leading to the formation of other five-membered heterocycles.[11] This rearrangement involves an intramolecular nucleophilic attack of a heteroatom in the side chain onto the N-2 position of the oxadiazole ring, followed by ring opening and recyclization.

Experimental Protocol: Boulton-Katritzky Rearrangement

A solution of the 3-(acylamino)-1,2,4-oxadiazole (1.0 mmol) in a suitable high-boiling solvent such as DMF or diphenyl ether is heated at reflux for a specified time (typically 1-5 hours), with the reaction progress monitored by TLC. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the rearranged heterocyclic product. The specific temperature and reaction time are highly dependent on the substrate.

Caption: General mechanism of the Boulton-Katritzky Rearrangement.

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another important reactive pathway for 1,2,4-oxadiazoles, particularly those substituted with electron-withdrawing groups. This reaction typically involves the attack of a nucleophile at an electrophilic carbon of the oxadiazole ring, leading to ring opening and subsequent recyclization to form a new heterocyclic system.

C-H Functionalization

A frontier in the reactivity of 1,2,4-oxadiazoles is their direct C-H functionalization, which allows for the late-stage modification of the heterocyclic core without the need for pre-functionalized starting materials. Both palladium and copper catalysts have been successfully employed for this purpose.

Palladium-catalyzed C-H arylation has been demonstrated for the direct introduction of aryl groups onto the this compound ring. These reactions often employ a directing group to achieve regioselectivity.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

A mixture of the this compound substrate (0.5 mmol), aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PCy₃·HBF₄, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent such as DMA or toluene is heated at a high temperature (e.g., 120 °C) under a nitrogen atmosphere for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the C-H arylated product.

Table 4: Palladium-Catalyzed C-H Arylation of 1,2,4-Oxadiazoles

| Entry | This compound | Aryl Halide | Yield (%) |

| 1 | 3-Phenyl-1,2,4-oxadiazole | 4-Iodoanisole | 75 |

| 2 | 5-Methyl-3-phenyl-1,2,4-oxadiazole | 1-Bromo-4-fluorobenzene | 68 |

| 3 | 3-(4-Pyridyl)-1,2,4-oxadiazole | 2-Bromothiophene | 62 |

Yields are representative and depend on the specific reaction conditions and substrates.

Copper catalysis offers a more economical alternative for the C-H functionalization of 1,2,4-oxadiazoles. Recent studies have shown the utility of copper catalysts in promoting the N-arylation of oxadiazolone derivatives.[12]

Experimental Protocol: Copper-Catalyzed N-Arylation of 1,2,4-Oxadiazol-5(4H)-ones

A mixture of the 1,2,4-oxadiazol-5(4H)-one (0.5 mmol), diaryliodonium salt (0.6 mmol), CuI (10 mol%), and a base such as DIPEA (2.0 equiv.) in toluene (5 mL) is heated at 60-100 °C for 12-24 hours. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.[12]

Caption: Transition metal-catalyzed C-H functionalization of 1,2,4-oxadiazoles.

III. Conclusion

The field of this compound chemistry continues to evolve rapidly, driven by the demand for this privileged scaffold in drug discovery and materials science. Recent advances in synthesis have focused on developing more efficient, sustainable, and versatile one-pot methodologies. Concurrently, the exploration of novel reactivity, particularly in the realm of C-H functionalization, is opening up new avenues for the late-stage modification of complex molecules. The methods and protocols outlined in this guide represent the forefront of this compound chemistry and provide a valuable resource for researchers seeking to incorporate this important heterocycle into their research programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,2,4-Oxadiazoles by Tandem Reaction of Nitroalkenes with Arenes and Nitriles in the Superacid TfOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel this compound Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement of Esters and Amides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a critical endeavor. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, stands as a cornerstone of this process. This technical guide provides an in-depth exploration of the 1,2,4-oxadiazole ring as a versatile and effective bioisosteric replacement for esters and amides. These common functionalities, while often crucial for target engagement, are frequently susceptible to enzymatic hydrolysis, leading to poor metabolic stability and limited bioavailability. The inherent stability of the this compound ring to hydrolysis offers a robust solution to this challenge, often resulting in drug candidates with significantly improved pharmacokinetic and pharmacodynamic properties. This guide will delve into the rationale, synthesis, comparative physicochemical properties, and metabolic stability of 1,2,4-oxadiazoles, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a comprehensive resource for drug discovery professionals.

Introduction: The Imperative of Bioisosterism

The journey of a drug candidate from initial hit to a marketable therapeutic is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic properties. Esters and amides, while prevalent in biologically active molecules, are often metabolic weak spots due to their susceptibility to hydrolysis by esterases and amidases.[1] This metabolic liability can lead to rapid clearance, low oral bioavailability, and short duration of action. Bioisosteric replacement offers a proven strategy to mitigate these issues by substituting these labile groups with more stable moieties that mimic their steric and electronic properties.[2]

The this compound ring has emerged as a prominent non-classical bioisostere for both esters and amides.[3][4][5] Its key advantages include:

-

Metabolic Stability: The heterocyclic ring is resistant to hydrolytic enzymes, enhancing the metabolic stability of the parent molecule.[1][3]

-

Mimicry of Key Interactions: The this compound can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of esters and amides, and its planar structure can effectively occupy the same binding space.[1][5]

-

Tunable Physicochemical Properties: The substitution pattern on the this compound ring allows for the fine-tuning of properties such as lipophilicity and solubility.[6]

This guide will provide a detailed examination of these attributes, empowering medicinal chemists to strategically employ the this compound scaffold in their drug design efforts.

The this compound as a Bioisostere: A Comparative Analysis

The decision to employ a bioisosteric replacement is driven by the need to improve upon the properties of a parent molecule. The following sections and tables provide a quantitative comparison of 1,2,4-oxadiazoles with their ester and amide counterparts, as well as the isomeric 1,3,4-oxadiazoles.

Physicochemical Properties

The introduction of a this compound ring can significantly alter the physicochemical profile of a compound. A key consideration is lipophilicity, which plays a crucial role in solubility, permeability, and off-target effects.

| Property | Ester/Amide | This compound | 1,3,4-Oxadiazole (B1194373) | Key Observations |

| Lipophilicity (LogD) | Variable | Higher | Lower | 1,3,4-isomers are consistently less lipophilic than 1,2,4-isomers, often by an order of magnitude.[7][8] |

| Aqueous Solubility | Variable | Lower | Higher | The lower lipophilicity of 1,3,4-isomers generally leads to greater aqueous solubility.[7][8] |

| Hydrogen Bond Acceptor Strength | Carbonyl oxygen is a strong H-bond acceptor. | Ring nitrogens can act as H-bond acceptors. | Generally a stronger H-bond acceptor than the 1,2,4-isomer.[7] | The positioning of nitrogen and oxygen atoms influences hydrogen bonding potential. |

Metabolic Stability

The primary driver for replacing esters and amides with 1,2,4-oxadiazoles is to enhance metabolic stability. The heterocyclic ring is not a substrate for common hydrolytic enzymes.[1]

| Parameter | Ester/Amide | This compound | 1,3,4-Oxadiazole | Key Observations |

| Metabolic Stability (in HLM) | Susceptible to hydrolysis by esterases/amidases. | Generally more stable than esters/amides. | Often more metabolically robust than the 1,2,4-isomer.[7][9] | While both oxadiazole isomers offer improved stability, the 1,3,4-oxadiazole is often superior.[7] |

Biological Activity: Case Studies

A crucial aspect of bioisosteric replacement is the retention or improvement of biological activity. The following tables present case studies where 1,2,4-oxadiazoles have been successfully employed as bioisosteres.

Case Study 1: Caffeic Acid Phenethyl Ester (CAPE) Bioisostere

A this compound bioisostere of CAPE (OB-CAPE), a natural product with antioxidant and anti-inflammatory properties, was synthesized and evaluated.[1][10]

| Compound | Target/Assay | Potency (IC50) | Fold Difference |

| CAPE (Ester) | 5-Lipoxygenase (5-LOX) | 12.8 ± 1.1 µM | - |

| OB-CAPE (this compound) | 5-Lipoxygenase (5-LOX) | 13.5 ± 1.2 µM | ~1.05x |

Data compiled from a study by Touaibia et al.[1]

Case Study 2: Monoamine Oxidase B (MAO-B) Inhibitors

In the development of MAO-B inhibitors for neurodegenerative diseases, a this compound was used as an amide bioisostere.[11]

| Compound | Target | Potency (IC50) | Selectivity Index (SI) for MAO-B |

| Amide Analog | hMAO-B | >10,000 nM | - |

| Compound 20 (this compound) | hMAO-B | 52 nM | >192 |

Case Study 3: Cannabinoid Receptor 2 (CB2) Ligands

A study on CB2 ligands demonstrated the context-dependent nature of biological activity when comparing 1,2,4- and 1,3,4-oxadiazole isomers.[7][12]

| Compound | Target | Potency (Ki) |

| This compound Analog | CB2 Receptor | 2.9 nM |

| 1,3,4-Oxadiazole Analog | CB2 Receptor | 25 nM |

Synthesis of 1,2,4-Oxadiazoles

The construction of the this compound ring is well-established, with several reliable synthetic routes available to medicinal chemists.

Classical Synthetic Methodologies

The most common and widely referenced methods for synthesizing 1,2,4-oxadiazoles are:

-

Reaction of Amidoximes with Acylating Agents: This involves the acylation of an amidoxime (B1450833) with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclodehydration of the resulting O-acylamidoxime intermediate.[13][14]

-

1,3-Dipolar Cycloaddition: This method involves the cycloaddition of a nitrile oxide with a nitrile.[13]

Modern Synthetic Approaches

More recent methodologies offer improvements in efficiency, yield, and reaction conditions:

-

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[15][16]

-

One-Pot Procedures: Several one-pot methods have been developed that avoid the isolation of the O-acylamidoxime intermediate, streamlining the synthetic process.[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,2,4-oxadiazoles and for a key biological assay used in their evaluation.

General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium

This protocol describes a convenient, room-temperature synthesis.[2][13]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (B78521) (powdered, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol utilizes microwave irradiation to accelerate the reaction.[15]

Materials:

-

Carboxylic acid (1.0 - 1.2 eq)

-

Coupling agent (e.g., HBTU, 1.1 eq)

-

Organic base (e.g., DIEA, 2.0 - 3.0 eq)

-

Amidoxime (1.0 eq)

-

Anhydrous solvent (e.g., DMF, NMP)

-

Microwave synthesizer

-

Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

-

In a microwave-safe reaction vessel, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent.

-

Add the organic base to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.

-

Add the amidoxime to the reaction mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines the measurement of metabolic stability by monitoring the disappearance of the parent compound over time.[9]

Materials and Reagents:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLMs), stored at -80°C

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

NADPH regenerating solution (Cofactor), stored at -20°C

-

Acetonitrile (B52724) (ACN) with an internal standard (for quenching)

-

Control compounds (e.g., high clearance like Verapamil, low clearance like Warfarin)

Experimental Procedure:

-

Preparation: Thaw HLMs on ice. Dilute the HLM stock to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.

-

Pre-incubation: Add the diluted HLM solution and the test compound (final concentration typically 1 µM) to a 96-well plate. Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is time T=0.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the peak area of the test compound relative to the internal standard at each time point to determine the percentage of the parent compound remaining.

Visualizing Key Concepts and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the application of 1,2,4-oxadiazoles in drug discovery.

Conclusion

The this compound ring is a powerful and versatile tool in the medicinal chemist's repertoire for lead optimization. Its capacity to serve as a robust bioisosteric replacement for esters and amides can lead to substantial improvements in a drug candidate's pharmacokinetic and pharmacodynamic properties. The inherent metabolic stability of this heterocycle, coupled with its ability to maintain or even enhance biological activity, makes it an invaluable scaffold for addressing common drug development challenges. The data, protocols, and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of the this compound in their own discovery programs, ultimately contributing to the design of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bioisosterism: this compound Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioisosteric replacement of central this compound ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

The Pharmacological Landscape of 1,2,4-Oxadiazoles: A Technical Review

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its significance stems from its role as a bioisostere for ester and amide groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[2][3][4] This unique characteristic, combined with its synthetic accessibility, has led to the development of a vast number of derivatives exhibiting a wide spectrum of pharmacological activities.[5][6] This technical guide provides a comprehensive overview of the recent advancements in the biological activities of 1,2,4-oxadiazoles, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, complete with quantitative data, experimental protocols, and pathway visualizations.

General Synthetic Strategies

The construction of the this compound core is primarily achieved through a few robust synthetic routes. The most common method involves the cyclization of an O-acylamidoxime intermediate, which is typically formed from the reaction of an amidoxime (B1450833) with an acylating agent like an acyl chloride or a carboxylic acid activated by a coupling agent.[7][8] Another classical approach is the 1,3-dipolar cycloaddition of nitrile oxides with nitrites.[7][8] Modern methodologies, including microwave-assisted synthesis, have been developed to reduce reaction times and improve yields.[4]

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][9] Their mechanisms of action are diverse, including the inhibition of crucial enzymes like carbonic anhydrase IX (CAIX), histone deacetylases (HDACs), and various kinases.[9][10][11]

Quantitative Data: In Vitro Anticancer Activity

| Compound Class | Cell Line(s) | IC50 Value (µM) | Reference Drug | Citation |

| This compound-sulfonamide | HCT-116 (Colon) | 6.0 ± 3 | - | [12] |

| This compound linked Imidazopyridines | MCF-7 (Breast) | 0.68 ± 0.03 | Adriamycin | [12] |

| A-549 (Lung) | 1.56 ± 0.061 | Adriamycin | [12] | |

| A-375 (Melanoma) | 0.79 ± 0.033 | Adriamycin | [12] | |

| This compound functionalized Quinoline | MCF-7 (Breast) | 0.11 ± 0.04 | Etoposide | [12] |

| A549 (Lung) | 0.23 ± 0.011 | Etoposide | [12] | |

| DU-145 (Prostate) | 0.92 ± 0.087 | Etoposide | [12] | |

| MDA-MB-231 (Breast) | 0.43 ± 0.081 | Etoposide | [12] | |

| This compound linked 5-Fluorouracil (B62378) (Comp. 7a) | MCF-7 (Breast) | 0.76 ± 0.044 | Doxorubicin | [13] |

| A549 (Lung) | 0.18 ± 0.019 | Doxorubicin | [13] | |

| DU145 (Prostate) | 1.13 ± 0.55 | Doxorubicin | [13] | |

| MDA-MB-231 (Breast) | 0.93 ± 0.013 | Doxorubicin | [13] | |

| Hybrid 1,2,4- and 1,3,4-Oxadiazole (Comp. 33) | MCF-7 (Breast) | 0.34 ± 0.025 | - | [9] |

Key Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess the in vitro cytotoxic activity of compounds on cancer cell lines.[1][13]

-

Cell Seeding : Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the this compound derivatives and a standard reference drug (e.g., Doxorubicin, Etoposide) for a specified period, typically 48-72 hours.

-

MTT Incubation : After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[13]

Anti-inflammatory Activity

The this compound scaffold is present in numerous compounds with potent anti-inflammatory properties.[14][15] A primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[16][17]

References

- 1. rjptonline.org [rjptonline.org]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel this compound Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Synthesis, biological evaluation and docking studies of this compound linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant and anti-inflammatory properties of this compound analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of this compound derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental chemistry of the 1,2,4-oxadiazole ring system

An In-Depth Technical Guide to the Fundamental Chemistry of the 1,2,4-Oxadiazole Ring System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This ring system has garnered considerable attention in medicinal chemistry, largely due to its role as a bioisostere for ester and amide functionalities.[2][3] The replacement of these metabolically labile groups with the more stable this compound ring can significantly improve the pharmacokinetic profiles of drug candidates.[3][4] Consequently, this scaffold is present in a wide array of compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] This guide provides a comprehensive overview of the core chemistry of the this compound ring system, focusing on its synthesis, reactivity, physicochemical properties, and applications in drug discovery.

Synthesis of the this compound Ring

The construction of the this compound core can be achieved through several synthetic routes. The most classical and widely employed methods involve the reaction of amidoximes with acylating agents or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[8][9] Modern methodologies have since been developed to improve yields, shorten reaction times, and increase substrate scope.[5][9]

The two primary classical approaches are:

-

Reaction of Amidoximes with Acylating Agents: First reported by Tiemann and Krüger, this method involves the acylation of an amidoxime (B1450833) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the this compound ring.[5][9]

-

1,3-Dipolar Cycloaddition: This approach involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[8] However, this method can be limited by the reactivity of the nitrile and the potential for nitrile oxide dimerization.[5]

Recent advancements have introduced more efficient one-pot procedures and the use of novel reagents and conditions, such as microwave irradiation and superbase media, to facilitate the synthesis.[5][10]

Data Presentation: Summary of Synthetic Methods

| Method | Precursors | Reagents/Conditions | Reaction Time | Yield (%) | Reference(s) |

| Classical Tiemann & Krüger | Amidoxime, Acyl Chloride | Pyridine (B92270), Reflux | 6-12 hours | Low to Moderate | [5][9] |

| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | Vigorous conditions, sometimes Pt(IV) catalyst | Variable | Moderate | [5][8] |

| Amidoxime & Carboxylic Acid Ester | Amidoxime, Methyl/Ethyl Ester | NaOH/DMSO, Room Temperature | 4-24 hours | 11-90% | [5][9] |

| Amidoxime & Carboxylic Acid | Amidoxime, Carboxylic Acid | Vilsmeier Reagent | Not specified | 61-93% | [5] |

| gem-Dibromomethylarenes & Amidoximes | gem-Dibromomethylarene, Amidoxime | Not specified | Not specified | ~90% | [5] |

| Nitroalkenes, Arenes & Nitriles | Nitroalkene, Arene, Nitrile | Triflic Acid (TfOH) | 10 minutes | ~90% | [5] |

| Amidoxime Acylation (TBAF) | Amidoxime, Acyl Chloride | Tetrabutylammonium fluoride (B91410) (TBAF), THF | 1-16 hours | Good | [11][12] |

| Oxidative Cyclization | Amidines, Methylarenes | Copper catalyst, mild conditions | Not specified | Moderate to Good | [13] |

Experimental Protocols

Protocol 1: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole via Amidoxime Acylation

This protocol is based on the traditional Tiemann and Krüger method.

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.[9]

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium

This modern protocol offers a more efficient one-pot synthesis at room temperature.[9]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (B78521) (powdered, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.[9][14]

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.[9]

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.[9]

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: Microwave-Assisted One-Pot Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.[14][15]

Materials:

-

Carboxylic Acid (1.0 eq)

-

Polymer-supported Carbodiimide (PS-Carbodiimide, 1.5 eq)

-

Hydroxybenzotriazole (HOBt, 1.2 eq)

-

Amidoxime (1.1 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

To a microwave vial, add the carboxylic acid, PS-Carbodiimide, and HOBt in THF.[14]

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the amidoxime to the vial, seal it, and heat the mixture in a microwave reactor at 120-150 °C for 10-30 minutes.[14]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove the polymer-supported resin.[14]

-

Wash the resin with additional THF or DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or preparative HPLC.[14]

Mandatory Visualizations

Reactivity of the this compound Ring

The chemical behavior of the this compound ring is dictated by its electronic structure. It is characterized by a low level of aromaticity and a weak, cleavable O-N bond.[8][16] This makes the ring susceptible to rearrangements and ring-opening reactions.[16][17] The nitrogen at position 4 (N4) exhibits nucleophilic character, while the carbons at positions 3 and 5 (C3 and C5) are electrophilic and thus vulnerable to nucleophilic attack.[1][8]

Key reactions include:

-

Thermal and Photochemical Rearrangements: The this compound nucleus can undergo various rearrangements to form more stable heterocyclic systems.[8] The Boulton-Katritzky Rearrangement (BKR) is a well-studied thermal process involving an internal nucleophilic substitution, where a nucleophilic atom in a C3 side chain attacks the N2 position, leading to the cleavage of the O-N bond.[8]

-

Ring Opening: The weak O-N bond can be cleaved under reductive conditions. Monosubstituted 1,2,4-oxadiazoles are particularly prone to ring opening under basic or thermal conditions.[16]

-

Nucleophilic Substitution: While the ring itself is relatively inert to electrophilic substitution, the C3 and C5 positions can undergo nucleophilic substitution, especially if activated by electron-withdrawing groups.[1]

Physical and Spectroscopic Properties